molecular formula C21H12F3NO2S B11485694 N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide

N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B11485694
M. Wt: 399.4 g/mol
InChI Key: YIVHFJRGAMYGEJ-UHFFFAOYSA-N
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Description

N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of thioxanthone derivatives Thioxanthones are known for their photophysical and photochemical properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of Thioxanthone Core: The thioxanthone core is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amidation Reaction: The final step involves the reaction of the thioxanthone derivative with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Precursors: Large quantities of the starting materials are synthesized and purified.

    Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification and Isolation: The final product is purified using techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide involves its ability to absorb light and generate reactive species. The compound can undergo photolysis to produce radicals that initiate polymerization reactions. In biological systems, it may interact with cellular components, leading to oxidative stress or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which enhances its photophysical properties and stability. This makes it particularly effective in applications requiring high-performance photoinitiators.

Properties

Molecular Formula

C21H12F3NO2S

Molecular Weight

399.4 g/mol

IUPAC Name

N-(9-oxothioxanthen-2-yl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H12F3NO2S/c22-21(23,24)13-7-5-12(6-8-13)20(27)25-14-9-10-18-16(11-14)19(26)15-3-1-2-4-17(15)28-18/h1-11H,(H,25,27)

InChI Key

YIVHFJRGAMYGEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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